molecular formula C15H20N2OS B5539589 2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol

2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol

Cat. No.: B5539589
M. Wt: 276.4 g/mol
InChI Key: KYEUKYJHJNDYEP-UHFFFAOYSA-N
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Description

2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol is an organic compound that features a phenol group substituted with isopropyl groups at the 2 and 6 positions and a thiazolylamino group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution on the Phenol Ring: The phenol ring is substituted with isopropyl groups at the 2 and 6 positions through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling of Thiazole and Phenol: The thiazole ring is then coupled to the phenol ring at the 4 position through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using appropriate alkyl or acyl halides and a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various alkyl or aryl-substituted phenol derivatives.

Scientific Research Applications

2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(propan-2-yl)phenol: Lacks the thiazolylamino group, which may result in different chemical and biological properties.

    4-(1,3-Thiazol-2-ylamino)phenol: Lacks the isopropyl groups, which may affect its solubility and reactivity.

    2,6-Di(propan-2-yl)-4-aminophenol: Lacks the thiazole ring, which may influence its biological activity.

Uniqueness

2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol is unique due to the presence of both isopropyl groups and a thiazolylamino group on the phenol ring. This combination of structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-9(2)12-7-11(17-15-16-5-6-19-15)8-13(10(3)4)14(12)18/h5-10,18H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEUKYJHJNDYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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